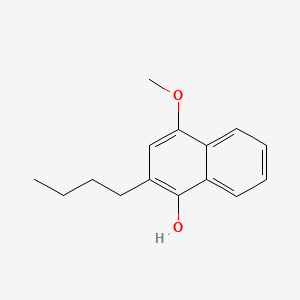

1-Naphthalenol, 2-butyl-4-methoxy-

描述

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. numberanalytics.comwikipedia.org This structure makes it a fundamental compound in organic chemistry, serving as a building block for a wide array of derivatives. numberanalytics.com The reactivity of naphthalene allows it to undergo various chemical reactions, making it a versatile intermediate in the synthesis of many industrially important chemicals, including pharmaceuticals, dyes, and polymers. numberanalytics.com

Naphthalene derivatives exhibit a wide range of applications. They are used as intermediates in the synthesis of pharmaceuticals like analgesics and anti-inflammatory agents. numberanalytics.com For instance, substituted naphthalenes include drugs such as the beta-blocker propranolol (B1214883) and the nonsteroidal anti-inflammatory drug nabumetone (B1676900). wikipedia.org In the agrochemical industry, they are used to create products like naphthoxyacetic acids. wikipedia.org Furthermore, naphthalene derivatives are precursors to various dyes and pigments, such as azo dyes. numberanalytics.comwikipedia.org They also find use in the production of plastics, polymers, surfactants, and detergents. numberanalytics.com

The unique photophysical and chemical properties of naphthalene derivatives, such as strong fluorescence, electroactivity, and photostability, make them a subject of extensive study. nih.gov These characteristics are due to their rigid planar structure and large π-electron conjugation, which results in high quantum yield and excellent photostability. nih.gov Consequently, they are considered excellent candidates for the development of organic electronic materials and fluorescence probes for detecting and imaging purposes. nih.gov

The synthesis of substituted naphthalenes is an active area of research. nih.gov Traditional methods often involve electrophilic aromatic substitution, but controlling the regioselectivity of these reactions can be challenging. nih.gov Therefore, significant effort has been dedicated to developing regioselective synthesis methodologies for polysubstituted naphthalene derivatives to meet the demands of the organic synthesis and pharmaceutical industries. nih.gov

Overview of Academic Research on 1-Naphthalenol, 2-butyl-4-methoxy- and Analogues

While specific academic research focusing solely on 1-Naphthalenol, 2-butyl-4-methoxy- is limited in publicly available literature, the study of its analogues provides insight into the chemical space it occupies. Research on substituted naphthalenols often revolves around their synthesis and potential applications stemming from their chemical structure.

Analogues such as 1-Naphthalenol, 2-butyl-4-methoxy-5-methyl-, acetate (B1210297) and this compound5,7,8-trimethyl-, acetate are noted as naphthalene derivatives with applications in industries like pharmaceuticals, dyes, and plastics. ontosight.aiontosight.ai These compounds are typically soluble in organic solvents and can be used as intermediates in the production of other specialty chemicals. ontosight.ai

The synthesis of substituted naphthols is a key area of investigation. For example, methods like the Friedel–Crafts reaction of ortho‐alkynylnaphthols have been employed to generate arylamine‐appended β‐naphthol derivatives. researchgate.net Another approach involves the electrophilic cyclization of alkynes to produce a variety of substituted naphthalenes and 2-naphthols under mild conditions. nih.gov Such methodologies are crucial for creating novel compounds with specific functionalities.

Research into naphthalene-substituted compounds has also explored their biological activities. For instance, a series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antineoplastic activity, with some compounds showing remarkable in vitro cytotoxic activity against cancer cell lines. nih.gov This highlights the potential of the naphthalene scaffold in medicinal chemistry.

The table below presents data for 1-Naphthalenol, 4-methoxy-, a closely related structural analogue.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Physical State | Solid |

| Melting Point | 126-129 °C |

| CAS Number | 84-85-5 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov

Structure

3D Structure

属性

CAS 编号 |

99107-70-7 |

|---|---|

分子式 |

C15H18O2 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

2-butyl-4-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C15H18O2/c1-3-4-7-11-10-14(17-2)12-8-5-6-9-13(12)15(11)16/h5-6,8-10,16H,3-4,7H2,1-2H3 |

InChI 键 |

AXXSITVSEZLWHJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)O |

规范 SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)O |

其他CAS编号 |

99107-70-7 |

同义词 |

U 68,244 U 68244 U-68,244 U-68244 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches for Substituted Naphthalenols

Modern synthetic chemistry offers sophisticated tools that provide high efficiency and selectivity in the synthesis of complex aromatic compounds. These methods often employ transition metal catalysts or electrochemical activation to achieve transformations that are difficult under classical conditions.

Transition metals are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon bonds with high precision. Ruthenium(II)-catalyzed annulation represents a powerful strategy for constructing functionalized 1-naphthols. acs.org A mild and general method involves the reaction of vinyl sulfoxonium ylides with arynes, catalyzed by a Ru(II) complex. acs.org In this process, a vinyl Ru-carbenoid is initially formed, which then cyclizes to a furan (B31954) derivative. This furan intermediate is subsequently intercepted by an aryne in a Diels-Alder reaction, leading to a bicyclic adduct that rearranges to the final 1-naphthol (B170400) product. acs.org This method is noted for its broad applicability and tolerance of various functional groups. acs.org

Another relevant transition metal-mediated approach is the palladium and copper co-catalyzed alkylation of bromo-naphthols. This has been demonstrated in the synthesis of nabumetone (B1676900) precursors, where 2-bromo-6-methoxynaphthalene (B28277) is alkylated with 3-butyn-2-ol (B105428) in the presence of a Pd(0) catalyst (such as 10% Pd/C) and a Cu(I) co-catalyst (such as cuprous iodide). google.com This Sonogashira-type coupling demonstrates how a halogenated naphthalene (B1677914) can be functionalized with an alkyl group, which can be subsequently modified to achieve the desired butyl substituent.

Electrosynthesis has emerged as a green and powerful alternative to conventional reagent-based redox reactions. gre.ac.uk Anodic oxidation, in particular, can be used to generate reactive intermediates from naphthol substrates. gre.ac.uknih.gov Research has shown that the electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) can lead to various products, including novel polycyclic naphthalenone motifs, through a dehydrogenative sp2-coupling reaction. nih.gov

This process is highly dependent on the solvent system, with hexafluoroisopropanol (HFIP) playing a crucial role in controlling the reaction pathway by forming a "solvent cage" that facilitates a highly diastereoselective cyclization. nih.gov The direct, anodic dehydrogenative coupling can be performed efficiently in a flow electrolysis setup, which helps to prevent overoxidation. nih.gov While this specific reaction creates a more complex polycyclic structure rather than a simple alkylated naphthalenol, it highlights the utility of electrochemistry in activating the 4-methoxy-1-naphthol core for C-C bond formation. The process involves the oxidation of the naphthol to a radical cation, which can then dimerize or react with other nucleophiles. nih.gov

| Starting Material | Product(s) | Yield | Reference |

| 4-Methoxy-1-naphthol | Polycyclic Naphthalenone | 78% | nih.gov |

| 4-(Methylthio)-1-naphthol | Polycyclic Naphthalenone | 88% | nih.gov |

| 4-Ethoxy-1-naphthol | Polycyclic Naphthalenone | 76% | nih.gov |

| 4-Propoxy-1-naphthol | Polycyclic Naphthalenone | 72% | nih.gov |

This table summarizes the yields of various polycyclic naphthalenone motifs synthesized via electrochemical dehydrogenative sp2-coupling of substituted naphthols.

Catalytic Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto aromatic rings. The use of solid acid catalysts, such as modified zeolites and mesoporous materials, offers advantages in terms of reusability and reduced environmental impact compared to traditional Lewis acids. ijsr.netresearchgate.net

The vapor-phase alkylation of 1-naphthol with methanol (B129727) over ferrite (B1171679) catalysts (Ni₁₋ₓMnₓFe₂O₄) has been studied, showing selective methylation primarily at the C-2 position. ijsr.net The selectivity is explained by the vertical orientation of the adsorbed 1-naphthol on the catalyst's Lewis acidic sites, which favors methylation at the adjacent C-2 position. ijsr.net

More analogously, the liquid-phase t-butylation of 4-methoxyphenol (B1676288) with t-butyl alcohol has been successfully carried out using Zn-Al-MCM-41 mesoporous catalysts. researchgate.net This reaction selectively produces 2-t-butyl-4-methoxyphenol, demonstrating the feasibility of alkylating a hydroxyl- and methoxy-substituted aromatic ring ortho to the hydroxyl group. researchgate.net The Brønsted acid sites on the catalyst are crucial for this transformation. researchgate.net A similar approach using a suitable solid acid catalyst and a butylating agent (e.g., butanol or isobutylene) could foreseeably achieve the selective C-2 butylation of 4-methoxy-1-naphthol.

| Catalyst | Reactants | Main Product | Conversion | Selectivity | Reference |

| MnFe₂O₄ | 1-Naphthol, Methanol | 2-Methyl-1-naphthol | ~35% | ~45% | ijsr.net |

| Zn-Al-MCM-41 | 4-Methoxyphenol, t-BuOH | 2-t-Butyl-4-methoxyphenol | ~60% | ~80% | researchgate.net |

This table presents findings from catalytic alkylation studies on naphthol and a phenol (B47542) analogue, indicating the feasibility of selective C-alkylation.

Classical and Established Synthesis Routes for 1-Naphthalenol Derivatives

Traditional synthetic methods, while sometimes less sophisticated, remain foundational in organic chemistry and are often effective for preparing substituted naphthalenes.

Direct electrophilic alkylation, such as the Friedel-Crafts reaction, is a classical approach to installing alkyl groups on naphthols. The reaction of a naphthoxide anion, a potent nucleophile, with an alkyl halide is a typical SN2-type reaction. researchgate.net However, the naphthoxide ion is an ambident nucleophile, with reactivity at both the oxygen atom (O-alkylation) and the carbon atoms of the ring (C-alkylation), specifically at the C2 and C4 positions. acs.org

The outcome of the reaction can be influenced by factors such as the solvent, counter-ion, and temperature. Generally, polar aprotic solvents favor O-alkylation, while polar protic solvents, which can solvate the oxygen atom through hydrogen bonding, may promote C-alkylation by reducing the oxygen's nucleophilicity. acs.org To synthesize 1-Naphthalenol, 2-butyl-4-methoxy-, one would start with 4-methoxy-1-naphthol and react it with a butylating agent (e.g., butyl bromide or butene) under conditions optimized to favor C-alkylation at the electron-rich C2 position.

Achieving regioselectivity in the functionalization of naphthalenes with multiple potential reaction sites is a significant challenge. acs.org The inherent reactivity of the naphthalene ring can be modulated by directing groups and reaction conditions. For 1-naphthols, the hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions.

A recent study demonstrated a solvent-controlled, switchable Friedel-Crafts reaction of 1-naphthols with aza-o-quinone methides. acs.org By changing the solvent from toluene (B28343) to acetonitrile (B52724), the selectivity could be switched from the ortho-position (C2) to the para-position (C4). acs.org While this specific reaction generates triarylmethanes, the principle of solvent-steered regioselectivity is broadly applicable. For the synthesis of 1-Naphthalenol, 2-butyl-4-methoxy-, starting from 4-methoxy-1-naphthol, the C4 position is already blocked by the methoxy (B1213986) group. This simplifies the regioselectivity issue, as electrophilic attack is strongly directed to the C2 position, which is ortho to the activating hydroxyl group. Therefore, a standard Friedel-Crafts butylation would be expected to yield the desired 2-butyl product with high selectivity.

Derivatization and Structural Modification of the 1-Naphthalenol Core

The 1-naphthalenol scaffold serves as a versatile platform for chemical synthesis. Modifications of this core, particularly at the hydroxyl group and through the extension of its aromatic system, have led to a diverse range of derivatives with significant applications.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of 1-naphthalenol derivatives is a primary site for functionalization through esterification and etherification reactions. These reactions are fundamental in altering the electronic and steric properties of the parent molecule.

Esterification: The formation of esters from 1-naphthalenol derivatives can be achieved through various methods. A common approach involves the reaction of the naphthol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the esterification of 1,1′-bi-2-naphthol (BINOL) with pentanoyl chloride is a key step in the enzymatic resolution of its enantiomers. wikipedia.org The resulting diester can then be selectively hydrolyzed to yield the desired enantiomerically pure BINOL. wikipedia.org

Etherification: Etherification of naphthols can be accomplished under basic conditions by reaction with alkyl halides or other alkylating agents. A study on the etherification of β-naphthol derivatives highlights the influence of reaction conditions, such as the proportions of alcohol and sulfuric acid, on the yield of the resulting ether. zenodo.org For the synthesis of more complex ethers, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for certain pharmaceuticals, the synthesis involves the substitution of a sulfonate with an alcohol. atlantis-press.com This underscores the versatility of etherification in constructing intricate molecular architectures.

| Reaction Type | Reagents | Product Type | Key Findings/Applications | Reference |

|---|---|---|---|---|

| Esterification | Acyl chloride, Acid anhydride, Base | Naphthyl esters | Enzymatic resolution of BINOL enantiomers. | wikipedia.org |

| Etherification | Alkyl halide, Base | Naphthyl ethers | Yield is dependent on reactant proportions. | zenodo.org |

| Etherification (for complex molecules) | Sulfonate, Alcohol | Complex ether derivatives | Synthesis of pharmaceutical intermediates. | atlantis-press.com |

Strategies for Polycyclic System Formation from Naphthols

The construction of polycyclic aromatic systems from naphthol precursors is a significant area of synthetic chemistry, leading to compounds with unique electronic and structural properties.

One effective strategy involves a tandem sequence of a Ti(Oi-Pr)4-promoted photoenolization Diels-Alder (PEDA) reaction followed by aromatization. rsc.org This method allows for the synthesis of naphthol- and naphthalene-fused polycyclic products from ortho-tolualdehyde derived dienes and various dienophiles. rsc.org This approach has been successfully applied to the synthesis of the core skeletons of bioactive marine natural products. rsc.org

Another innovative approach is the electrochemical dehydrogenative sp2-coupling of naphthols. acs.org This method enables the formation of a novel polycyclic naphthalenone motif through a solvent-controlled, highly diastereoselective cyclization. acs.org The process, which can be carried out using flow electrolysis, has been used to synthesize a variety of derivatives with potential bioactivity. acs.org Mechanistic studies have pointed to the importance of a solvent cage in activating the key intermediate for cyclization. acs.org

Multicomponent reactions also provide an efficient pathway to complex polycyclic systems. For example, the reaction of acenaphthylene-1,2-dione with diaroylmethanes and electron-rich pyrazol-5-amines leads to the regioselective synthesis of polyfunctionalized pentacyclic pyrazole-fused naphtho[1,8-fg]isoquinolines. acs.org This reaction proceeds through the cleavage of two carbon-carbon bonds under transition-metal-free conditions. acs.org

| Strategy | Key Reaction | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Tandem Reaction Sequence | Photoenolization Diels-Alder (PEDA) and Aromatization | ortho-Tolualdehyde derived dienes, Dienophiles | Naphthol- and naphthalene-fused polycyclics | Ti(Oi-Pr)4-promoted, synthesis of natural product cores. | rsc.org |

| Electrochemical Synthesis | Dehydrogenative sp2-Coupling | Naphthols | Polycyclic naphthalenone motifs | Solvent-controlled, diastereoselective, flow electrolysis. | acs.org |

| Multicomponent Reaction | C-C bond cleavage and formation | Acenaphthylene-1,2-dione, Diaroylmethanes, Pyrazol-5-amines | Pentacyclic pyrazole-fused naphtho[1,8-fg]isoquinolines | Regioselective, transition-metal-free. | acs.org |

Formation of Binaphthyl Derivatives and Oligomers

The synthesis of binaphthyl derivatives, particularly the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogs, is of paramount importance due to their widespread use as chiral ligands and catalysts in asymmetric synthesis. wikipedia.orgnih.gov

The primary method for synthesizing BINOL is the oxidative coupling of 2-naphthol (B1666908). wikipedia.org This can be achieved using various oxidants, with iron(III) chloride being a common choice for producing racemic BINOL. wikipedia.org The development of enantioselective methods has been a major focus of research. Asymmetric oxidative coupling can be catalyzed by copper complexes with chiral ligands, such as those derived from proline. acs.org The enantioselectivity of these reactions can be influenced by substituents on the naphthol ring, with an ester group at the 3-position being crucial for good asymmetric induction. acs.org

The optical stability of binaphthyl derivatives is a critical factor for their application in asymmetric catalysis. nih.gov Quantum calculations have shown that the energy barrier to racemization is primarily dependent on the size of the substituents at the 2 and 2' positions, rather than electronic effects or solvation. nih.govresearchgate.net

The formation of binaphthyl oligomers and polymers extends the utility of the binaphthyl motif, leading to new materials with unique properties. nih.gov These macromolecules can be synthesized through methods like oxidative coupling and tandem Glaser/oxidative coupling reactions, often employing chiral catalysts to control the stereochemistry of the resulting polymer. nih.gov

| Method | Reactants | Product | Key Aspects | Reference |

|---|---|---|---|---|

| Oxidative Coupling | 2-Naphthol | 1,1'-Bi-2-naphthol (BINOL) | Use of oxidants like Fe(III) chloride for racemic synthesis. | wikipedia.org |

| Asymmetric Oxidative Coupling | 2-Naphthol derivatives | Enantiomerically enriched BINOL derivatives | Catalyzed by chiral copper-diamine complexes; substituent effects are important for enantioselectivity. | acs.org |

| Polymerization | Binaphthyl monomers | Binaphthyl oligomers and polymers | Can be achieved through oxidative coupling; leads to new chiral materials. | nih.gov |

Mechanistic Investigations and Reaction Dynamics

Oxidative Reaction Mechanisms of Naphthols

Substituted naphthols, including 2-butyl-4-methoxy-1-naphthalenol, are susceptible to oxidation through various mechanisms, leading to a range of products. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the naphthalene (B1677914) ring, making it prone to oxidative transformations.

Hydroxyl Radical-Induced Transformations

In atmospheric and biological systems, the highly reactive hydroxyl radical (OH•) can initiate the oxidation of naphthalenes and their derivatives. acs.org The reaction typically begins with the addition of the hydroxyl radical to the aromatic ring, forming a benzocyclohexadienyl radical intermediate. acs.org For 2-butyl-4-methoxy-1-naphthalenol, the position of OH• addition will be influenced by the directing effects of the existing substituents. The subsequent transformation of this radical intermediate can lead to the formation of various oxygenated products. acs.orgresearchgate.net Studies on naphthalene have shown that this process can result in the formation of naphthols and, upon further reaction, more oxidized species like naphthoquinones. acs.orgresearchgate.net While the naphthols themselves are intermediates, their high reactivity means they are often part of a cascade leading to more oxidized compounds. acs.org

Dioxygen-Mediated Oxygenation Processes

Molecular oxygen can participate in the oxidation of naphthols, often mediated by catalysts such as polyoxometalates. nih.gov These processes can involve electron transfer from the naphthol to an activated oxygen species or the catalyst. nih.gov For instance, polyoxometalates can facilitate the aerobic oxidation of substrates by acting as an electron shuttle; the reduced catalyst is reoxidized by O2. nih.gov In some cases, dioxygenase-like activity has been observed where both oxygen atoms from O2 are incorporated into the substrate. nih.gov For 2-butyl-4-methoxy-1-naphthalenol, such mediated oxygenation could lead to the formation of quinones or ring-opened products, depending on the reaction conditions and the catalyst employed.

Electrochemical Oxidation Pathways

The electrochemical oxidation of substituted phenols and naphthols provides a controlled method for their transformation. researchgate.net In the case of hydroquinones, electrochemical oxidation can generate benzoquinones, which can then undergo further reactions. researchgate.net For a substituted naphthol like 2-butyl-4-methoxy-1-naphthalenol, anodic oxidation would likely proceed via the formation of a phenoxy radical, which can then dimerize or react with other species present in the medium. The presence of the methoxy and butyl groups will influence the oxidation potential and the stability of the resulting radical intermediate. Studies on the electrochemical oxidation of hydroquinone (B1673460) in alcohol media have shown the formation of alkoxy-substituted phenols, suggesting that for 2-butyl-4-methoxy-1-naphthalenol, reactions involving the solvent could occur. researchgate.net

Nucleophilic and Electrophilic Pathways in Naphthalenol Reactions

The reactivity of 2-butyl-4-methoxy-1-naphthalenol is characterized by its ability to act as both a nucleophile and a substrate for electrophilic attack.

The hydroxyl and methoxy groups are strong activating groups, making the naphthalene ring electron-rich and thus highly susceptible to electrophilic substitution. Electrophiles will preferentially attack the positions ortho and para to these activating groups. Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons, allowing it to act as a nucleophile. masterorganicchemistry.com

A general approach to synthesizing substituted naphthalenes and 2-naphthols involves the electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov This highlights the susceptibility of aromatic rings to intramolecular electrophilic attack. The regioselectivity of these reactions is a key consideration, with the directing effects of substituents playing a crucial role. nih.gov

In the context of nucleophilic reactions, the naphthalenol can act as a nucleophile in reactions such as etherification or esterification of the hydroxyl group. Furthermore, under certain conditions, nucleophilic aromatic substitution could occur, although this is less common for such an electron-rich system unless a suitable leaving group is present. mdpi.com The interplay between kinetic and thermodynamic control can dictate the final product distribution in nucleophilic aromatic substitution reactions. mdpi.com

Rearrangement Reactions and Stereochemical Control in Naphthalene Systems

Stereochemical control is a critical aspect of reactions involving chiral centers or the formation of stereoisomers. In the synthesis of complex molecules containing naphthalene moieties, controlling the stereochemistry is often a primary goal. For instance, in the Beckmann rearrangement of oximes, the stereochemistry of the starting oxime dictates which group migrates. msu.edu While not directly a naphthalenol reaction, this illustrates the importance of stereoelectronic effects in controlling reaction outcomes.

Role of Intermediates and Transient Species in Naphthalenol Chemistry

The reactions of naphthalenols often proceed through short-lived intermediates and transient species that are not directly observable but are inferred from the final products and mechanistic studies. In oxidative reactions, as mentioned, radical cations and neutral radicals are key intermediates. acs.org For example, the reaction of 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide with alkoxides proceeds through the formation of metastable σ-adducts. grafiati.com

In electrophilic aromatic substitution reactions on 2-butyl-4-methoxy-1-naphthalenol, the key intermediate is a resonance-stabilized carbocation (a sigma complex or arenium ion). The stability of this intermediate, influenced by the butyl and methoxy groups, determines the rate and regioselectivity of the reaction. The electron-donating substituents will stabilize the positive charge, particularly when the attack is at the ortho or para positions.

The study of these transient species is often challenging and may require specialized techniques such as flash photolysis, pulse radiolysis, or advanced spectroscopic methods to detect and characterize them. Understanding the nature and fate of these intermediates is fundamental to controlling the reaction pathways and achieving desired products.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Naphthalenol Systems

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structures, properties, and reactivity with high accuracy. For naphthalenol systems, these calculations can elucidate the effects of various substituents on the naphthalene (B1677914) core. Methods such as Density Functional Theory (DFT) are employed to optimize molecular geometries, calculate energies, and determine electronic properties, providing a deep understanding of how substituents like butyl and methoxy (B1213986) groups modulate the characteristics of the parent 1-naphthalenol molecule. researchgate.netsmu.edu

Theoretical studies on substituted naphthalenes have demonstrated that the nature and position of substituent groups significantly influence the electronic and structural properties of the molecule. researchgate.net For instance, the introduction of electron-donating groups can alter the electron distribution within the aromatic system, impacting the molecule's reactivity and spectroscopic signatures. researchgate.net Calculations on similar systems, like substituted naphthoic acids, have shown that properties such as total energy, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, and chemical hardness are key descriptors of chemical reactivity. researchgate.netsciencepublishinggroup.com These computational approaches are invaluable for predicting the stability and potential applications of complex derivatives like 1-Naphthalenol, 2-butyl-4-methoxy-. researchgate.net

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving naphthalenol systems. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway, providing critical insights into reaction feasibility and selectivity. nih.govacs.org

For example, DFT studies on the annulation reactions between α,β-unsaturated acyl azoliums and β-naphthol have been used to investigate the competitive 1,2- and 1,4-addition pathways. nih.gov These calculations revealed that the formation of a hydrogen bond between β-naphthol and a chloride anion from an ion pair increases the nucleophilicity of the naphthol. nih.gov By analyzing the activation Gibbs free energies, researchers could rule out the 1,2-addition pathway in favor of the 1,4-addition, explaining the observed product distribution. nih.gov

Similarly, DFT analysis has been applied to understand the regioselectivity in modified Mannich reactions involving N-containing naphthol analogues like 6-hydroxyquinoline (B46185) and 3-hydroxyisoquinoline. nih.govmdpi.com The calculations of acceptor molecular orbitals and the thermodynamics of possible transformations demonstrated that regioselective addition is a feasible process, influenced by the electronic properties of the aldehyde components. nih.govmdpi.com In the Friedel–Crafts reactions of 1-naphthol (B170400), DFT calculations showed how the choice of solvent (toluene vs. acetonitrile) could switch the regioselectivity between ortho and para products by altering the coordination of a potassium cation and stabilizing different transition states. acs.org These examples highlight the power of DFT in providing a rational basis for observed reactivity and in guiding the design of synthetic strategies. nih.govmdpi.comacs.org

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scialert.net

For naphthalene and its derivatives, computational studies have shown that substituents significantly alter the HOMO-LUMO gap. researchgate.netresearchgate.netscialert.net Electron-donating groups, such as the methoxy and butyl groups in 1-Naphthalenol, 2-butyl-4-methoxy-, are expected to raise the HOMO energy and potentially lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. Studies on other substituted naphthalenes found that an amino group (-NH2) causes a maximal reduction in the HOMO-LUMO gap, suggesting its utility in creating organic semiconductors. researchgate.net

Molecular modelling analyses of naphthalene and its metabolites, including 1-naphthol and 2-naphthol (B1666908), have used MO calculations to correlate electronic structure with toxicity. scialert.net Although naphthalene itself has a large HOMO-LUMO gap, making it kinetically less labile, its metabolites, such as naphthoquinones, have much lower energy gaps, rendering them more reactive and toxic. scialert.net Quantum-chemical calculations on various substituted phenols and related heterocyclic compounds consistently involve the calculation of HOMO and LUMO energies to predict electronic properties and reactivity. researchgate.netresearchgate.netepstem.net

Table 1: Calculated Frontier Orbital Energies and Related Properties for Naphthalene Metabolites

| Compound | Heat of Formation (kcal/mol) | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | LUMO-HOMO Energy Gap (kcal/mol) |

|---|---|---|---|---|

| Naphthalene | 38.99 | -196.40 | -31.50 | 164.90 |

| Naphthalene-1,2-epoxide | 31.40 | -210.80 | -33.60 | 177.20 |

| 1-Naphthol | 18.50 | -194.00 | -27.10 | 166.90 |

| 2-Naphthol | 18.10 | -192.10 | -27.00 | 165.10 |

| 1,2-Naphthoquinone | 10.30 | -220.80 | -71.10 | 149.70 |

| 1,4-Naphthoquinone | 9.40 | -223.70 | -69.80 | 153.90 |

Data sourced from molecular modelling analyses. scialert.net Note: The specific values can vary depending on the computational method and basis set used.

Molecular Dynamics and Simulation of Naphthalenol Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are inaccessible through static quantum chemical calculations. By simulating the motions of atoms and molecules over time, MD can reveal information about reaction dynamics, conformational changes, and intermolecular interactions. researchgate.netmdpi.com

For instance, reactive force field (ReaxFF) MD simulations have been used to investigate the early stages of naphthalene carbonization. researchgate.net These simulations tracked complex reaction events like condensation, pyrolysis, and hydrogen transfer, identifying the main reaction pathways and showing that intermolecular hydrogen transfer initiates the formation of free radicals. researchgate.net Other MD simulations have explored the physical dimerization of polycyclic aromatic hydrocarbons (PAHs) and the adsorption of naphthalene onto mineral surfaces like montmorillonite (B579905) and kaolinite, revealing how intermolecular forces govern these processes. mdpi.com

In the context of understanding the behavior of substituted naphthalenols in solution or complex environments, MD simulations are particularly valuable. Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to rationalize the far-IR spectra of microhydrated naphthalene clusters. nih.gov These simulations showed that water molecules are highly mobile on the naphthalene surface even at low temperatures, a dynamic behavior not captured by static calculations. nih.gov For novel aminobenzylnaphthols, MD simulations were employed alongside docking studies to investigate the stability of ligand-protein complexes, providing insights into their potential as anticancer agents. mdpi.com

Prediction of Reactivity, Regioselectivity, and Stability in Substituted Naphthols

Computational chemistry is a powerful tool for predicting the reactivity, regioselectivity, and stability of substituted naphthols, guiding synthetic efforts toward desired products. rsc.org The stability of a molecule can be assessed by calculating its total energy, with lower energies indicating greater thermodynamic stability. researchgate.netrsc.org The reactivity and regioselectivity of electrophilic or nucleophilic attacks are often predicted by analyzing the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals. researchgate.netnih.gov

For substituted naphthols, the position of electrophilic attack is heavily influenced by the directing effects of the hydroxyl (-OH) group and other substituents. The -OH group is a strong activating group and directs electrophiles to the ortho and para positions. In 1-Naphthalenol, 2-butyl-4-methoxy-, both the hydroxyl and methoxy groups are ortho-, para-directing. The interplay between these groups, along with the steric hindrance from the butyl group at the 2-position, will determine the ultimate site of reaction.

Recent studies have shown how computational models can predict and explain regioselectivity with high precision. In the Friedel–Crafts reaction of 1-naphthols, DFT calculations successfully rationalized the solvent-controlled switch between ortho- and para-selectivity. acs.org The model showed that in a non-coordinating solvent like toluene (B28343), the formation of the ortho-substituted product is favored due to a lower energy barrier, whereas in a coordinating solvent like acetonitrile (B52724), the pathway to the para-product becomes more favorable. acs.org Similarly, in reactions of N-containing naphthol analogues, DFT modeling of molecular orbitals and reaction thermodynamics demonstrated that regioselective additions were feasible and influenced by the electronic properties of the reactants. nih.govmdpi.com These computational predictions are crucial for understanding and controlling the outcomes of reactions involving complex substituted naphthols. researchgate.net

Table 2: Factors Influencing Reactivity and Regioselectivity in Substituted Naphthols

| Factor | Description | Computational Metric/Method | Reference |

|---|---|---|---|

| Electronic Effects | Electron-donating or -withdrawing nature of substituents activates or deactivates the aromatic ring and directs incoming electrophiles. | Molecular Electrostatic Potential (MEP), Mulliken Population Analysis, HOMO/LUMO orbital distribution. | researchgate.netnih.gov |

| Steric Hindrance | Bulky substituents can block access to certain positions on the ring, favoring reaction at less hindered sites. | Optimized molecular geometry, Transition state energy calculations. | nih.gov |

| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize different transition states, altering the regiochemical outcome. | Implicit (e.g., SMD) and explicit solvent models in DFT calculations, Molecular Dynamics (MD) simulations. | acs.org |

| Reaction Thermodynamics | The relative stability (Gibbs free energy) of possible products and intermediates can determine the final product distribution under thermodynamic control. | Calculation of Gibbs free energies for all species along the reaction coordinate. | nih.govmdpi.com |

| Frontier Orbitals | The energy and location of the HOMO (for electrophilic attack) and LUMO (for nucleophilic attack) indicate the most probable sites of reaction. | HOMO/LUMO energy and visualization, Fukui functions. | nih.govscialert.net |

Analytical Characterization Techniques in Research

Spectroscopic Analysis Methods for Structural Confirmation and Elucidation

Spectroscopy is the primary tool for probing the molecular structure of "1-Naphthalenol, 2-butyl-4-methoxy-". Each method provides unique insights into the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of "1-Naphthalenol, 2-butyl-4-methoxy-".

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "1-Naphthalenol, 2-butyl-4-methoxy-", one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the butyl group, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific positions in the molecule. For instance, the methoxy protons would likely appear as a sharp singlet, while the butyl group protons would exhibit characteristic multiplets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the naphthalene core, the butyl side chain, and the methoxy group would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbon atoms of the aromatic ring would resonate at higher chemical shifts (downfield) compared to the sp³ hybridized carbons of the butyl group. A related compound, 4-butyl-6-methoxy-1-methylnaphthalene-2-ol, has been analyzed by ¹³C NMR, providing a reference for the expected chemical shifts in a similar molecular framework. spectrabase.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra would reveal which protons are spin-coupled to each other, helping to trace the proton network within the butyl group and the naphthalene ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Naphthalenol, 2-butyl-4-methoxy-

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthol OH | Variable, broad | - |

| Aromatic CH | 6.5 - 8.0 | 100 - 150 |

| Methoxy (O-CH₃) | ~3.9 | ~55 |

Note: The predicted values are estimates based on general principles and data from similar compounds.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and a time-of-flight (TOF) analyzer (UPLC-Q-TOF-MS), can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers structural clues. For "1-Naphthalenol, 2-butyl-4-methoxy-", characteristic fragmentation would likely involve the loss of the butyl group, a methyl group from the methoxy ether, or other cleavages of the naphthalene ring system. The NIST WebBook contains mass spectral data for related naphthalenol compounds, which can serve as a reference for interpreting the fragmentation of the target molecule. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. shu.ac.uk The naphthalene ring system in "1-Naphthalenol, 2-butyl-4-methoxy-" is a chromophore that absorbs UV light, promoting electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). uzh.chlibretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the naphthalene ring (the hydroxyl, butyl, and methoxy groups). These substituents can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. researchgate.net Studies on the electronic absorption spectra of naphthalene and its derivatives, like 1-naphthol (B170400) and 2-naphthol (B1666908), show distinct ¹Lₐ and ¹Lₑ absorption bands, which would also be characteristic for "1-Naphthalenol, 2-butyl-4-methoxy-". researchgate.net

Table 2: Expected Electronic Transitions for 1-Naphthalenol, 2-butyl-4-methoxy-

| Transition Type | Wavelength Region (nm) | Description |

|---|---|---|

| π → π* | 200 - 400 | Excitation of electrons in the aromatic π system. |

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of "1-Naphthalenol, 2-butyl-4-methoxy-" would display characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.pub

Key expected IR absorptions include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.org

C-H stretching vibrations for the aromatic ring and the aliphatic butyl group, appearing around 2850-3100 cm⁻¹. pressbooks.pub

C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

A C-O stretching band for the methoxy group and the phenolic hydroxyl group, usually in the 1000-1300 cm⁻¹ range.

IR spectra for the closely related compound 4-methoxy-1-naphthol (B1194100) are available and show these characteristic peaks, providing a strong comparative basis. chemicalbook.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for 1-Naphthalenol, 2-butyl-4-methoxy-

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic (Butyl) | C-H stretch | 2850 - 2960 |

| Aromatic | C=C stretch | 1450 - 1600 |

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique that provides extremely precise measurements of a molecule's rotational constants. hmc.edu This data can be used to determine the exact three-dimensional structure of the molecule in the gas phase with high accuracy. hmc.edunih.gov

While there is no specific literature on the CP-FTMW analysis of "1-Naphthalenol, 2-butyl-4-methoxy-", this technique has been successfully applied to study the structure of other complex organic molecules. acs.orgrsc.org An analysis of this compound by CP-FTMW would yield its principal moments of inertia, from which bond lengths and angles can be derived, providing an unambiguous structural determination. nsf.gov

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of "1-Naphthalenol, 2-butyl-4-methoxy-" from reaction mixtures or natural extracts. These methods are also used to assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and purification of naphthalenol derivatives. nih.gov A reversed-phase HPLC system, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be suitable for separating "1-Naphthalenol, 2-butyl-4-methoxy-" from other components. nih.govresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for separating and identifying volatile compounds. epa.gov For GC analysis, the hydroxyl group of "1-Naphthalenol, 2-butyl-4-methoxy-" may need to be derivatized to increase its volatility and thermal stability.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity, allowing for a qualitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like 1-Naphthalenol, 2-butyl-4-methoxy-. The principle of HPLC is based on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

In the analysis of naphthalenol derivatives, reversed-phase HPLC is frequently the method of choice. nih.gov This involves a nonpolar stationary phase, typically a C18-modified silica (B1680970) (ODS), and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Research Findings:

While specific HPLC methods for 1-Naphthalenol, 2-butyl-4-methoxy- are not extensively detailed in publicly available literature, methods for the analysis of structurally similar compounds like naphthalene, 1-naphthol, and 2-naphthol provide a strong basis for its characterization. nih.govnih.gov For instance, a study on the determination of naphthalene and its hydroxylated metabolites in geothermal fluids utilized a reversed-phase C18 column with a mobile phase consisting of an aqueous acetonitrile solution. nih.gov Detection is often achieved using a UV detector, as the naphthalene ring system is strongly UV-active, or a fluorescence detector for enhanced sensitivity. nih.govresearchgate.net The enantiomeric purity of chiral compounds can also be determined using chiral HPLC analysis. acs.org

A typical HPLC setup for the purity assessment of 1-Naphthalenol, 2-butyl-4-methoxy- would likely involve the following conditions:

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 4 µm particle size) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 1.0 - 2.0 mL/min nih.gov |

| Detector | UV-Vis or Fluorescence Detector |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) nih.gov |

The retention time of the main peak corresponding to 1-Naphthalenol, 2-butyl-4-methoxy- would be determined, and the area of this peak relative to the total area of all peaks in the chromatogram would be used to calculate the purity of the sample.

Silica Gel Column Chromatography for Product Isolation

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Silica gel column chromatography is a fundamental purification technique used to isolate the target compound from this mixture. teledynelabs.comsilicycle.com The separation is based on the principle of adsorption chromatography. Silica gel, a porous form of silicon dioxide, acts as the stationary phase. A solvent or a mixture of solvents, the eluent, flows through the column and carries the components of the mixture at different rates depending on their polarity and affinity for the silica gel. teledynelabs.com

Research Findings:

The purification of substituted naphthalenes and naphthols frequently employs silica gel column chromatography. nih.govnih.govmdpi.com In a general procedure, the crude product is dissolved in a small amount of solvent and loaded onto the top of a silica gel column. The column is then eluted with a solvent system of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether and gradually adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govchemicalbook.com Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.

For the isolation of 1-Naphthalenol, 2-butyl-4-methoxy-, the following parameters would be typical:

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) nih.gov |

| Eluent System | A gradient of nonpolar to polar solvents (e.g., Hexane/Ethyl Acetate) nih.gov |

| Column Loading | The crude product is typically adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the initial eluent. |

| Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |

| Analysis | Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the pure product. |

The fractions containing the pure 1-Naphthalenol, 2-butyl-4-methoxy- are then combined, and the solvent is removed under reduced pressure to yield the purified compound. The success of the purification is subsequently confirmed by analytical techniques such as HPLC and spectroscopic methods.

Exploration of Advanced Applications

Role as Synthetic Intermediates in Organic Synthesis

Substituted naphthalenes and naphthols are highly valued as intermediates in the chemical and pharmaceutical industries. nih.gov The rigid, aromatic naphthalene (B1677914) scaffold of 1-Naphthalenol, 2-butyl-4-methoxy- serves as a versatile foundation for constructing more complex molecular architectures. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are key functional handles that allow for a variety of chemical transformations, while the butyl group influences properties such as solubility and steric interactions.

The reactivity of the naphthol ring system makes it a crucial component in multi-step syntheses. For instance, compounds with a similar 1-butyl-4-methoxy-naphthalen core are used as key building blocks for creating complex bioactive molecules. ontosight.ai The synthesis of compounds like 1-aminoalkyl-2-naphthols demonstrates the utility of the naphthol structure in multicomponent reactions, which are efficient methods for generating chemical libraries for drug discovery.

Research into the enantioselective synthesis of complex molecules often utilizes derivatives of naphthols. Chiral phosphoric acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL), for example, are powerful catalysts for creating stereospecific products, highlighting the importance of the naphthol framework in advanced asymmetric synthesis. acs.orgacs.org

Table 1: Examples of Synthetic Applications of Naphthol Intermediates

| Intermediate Type | Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|

| Substituted Naphthols | Electrophilic Aromatic Substitution | Polysubstituted Naphthalenes | Building blocks for pharmaceuticals and materials science. nih.gov |

| 2-Naphthol (B1666908) | Multicomponent Reaction (e.g., Betti reaction) | 1-Aminoalkyl-2-naphthols | Access to diverse chemical libraries for biological screening. |

| 1-Naphthalenol Derivatives | Acylation, Substitution | Complex Bioactive Molecules | Creation of specific, high-value compounds for targeted applications. researchgate.net |

**6.2. Materials Science and Engineering Applications

The functional groups on 1-Naphthalenol, 2-butyl-4-methoxy- suggest its potential utility in the development of advanced materials, particularly where photochemical stability and resistance to degradation are required.

A significant challenge in the commercialization of perovskite solar cells (PSCs) is their limited long-term stability, as the perovskite materials are prone to degradation from environmental factors like moisture. researchgate.netrsc.org Researchers are actively exploring novel materials to enhance the durability and efficiency of PSCs. Naphthalene-based compounds have emerged as promising candidates for this purpose.

Studies have shown that naphthol derivatives can be used for interfacial engineering in PSCs. For example, dipotassium (B57713) 7-hydroxynaphthalene-1,3-disulfonate, when used as a passivator, can fill oxygen vacancies and passivate dangling bonds at the interface between the electron transport layer and the perovskite absorber layer. rsc.org This modification improves the crystallinity of the perovskite film, enhances charge carrier transport, and significantly boosts both the power conversion efficiency and the long-term stability of the device. rsc.org Similarly, naphthalene diimide derivatives have been successfully used as bonding layers to improve the adhesion and structural stability between the perovskite and C60 electron transport layers, mitigating degradation. nanoge.orgdntb.gov.ua The inherent photostability of the naphthalene core makes these derivatives suitable for applications in photovoltaic devices. nih.gov

Table 2: Role of Naphthalene Derivatives in Perovskite Solar Cells

| Naphthalene Derivative | Application | Mechanism of Action | Outcome |

|---|---|---|---|

| Dipotassium 7-hydroxynaphthalene-1,3-disulfonate | Interfacial Passivator | Fills oxygen vacancies, passivates dangling bonds. rsc.org | Improved efficiency and long-term stability. rsc.org |

| Naphthalene Diimide (NDI) Derivative | C60 Bonding Layer | Enhances adhesion through π-π stacking and van der Waals interactions. nanoge.org | Enhanced structural stability of the device. nanoge.org |

Polymers and coatings are susceptible to degradation from exposure to heat, light, and oxygen, which can lead to discoloration, loss of mechanical strength, and reduced protective function. specialchem.com Antioxidants are critical additives used to inhibit this oxidative degradation. Phenolic compounds, especially those with bulky substituents (hindered phenols), are a primary class of antioxidants used in the coatings and plastics industries. specialchem.comvinatiorganics.com

1-Naphthalenol, 2-butyl-4-methoxy- is a substituted phenol (B47542). Such compounds function by trapping free radicals generated during oxidation, thereby interrupting the degradation chain reaction. specialchem.com The presence of the butyl group ortho to the hydroxyl group could provide steric hindrance, potentially enhancing its antioxidant efficacy in a manner similar to the widely used antioxidant Butylated Hydroxytoluene (BHT). The antioxidant properties of such molecules help prevent overbake yellowing in stoving enamels and protect wood coatings from degradation. specialchem.com Furthermore, the development of bioactive coatings, where antioxidant molecules like phenolic acids are incorporated into biopolymer films, is an active area of research for applications like active food packaging. nih.gov

Table 3: Phenolic Antioxidants in Polymer and Coating Formulations

| Antioxidant Type | Example | Primary Function | Application Areas |

|---|---|---|---|

| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Free radical scavenger, terminates oxidation chain. specialchem.com | Plastics, rubber, paints, food packaging. vinatiorganics.comnih.gov |

| Polyphenols | Tannic Acid, Gallic Acid | Oxygen scavenger, metal chelator. nih.gov | Bioactive coatings, adhesives, resins. nih.govnih.gov |

Agricultural Chemical Research (Excluding Toxicity)

Naphthalene and its derivatives serve as important intermediates in the synthesis of a wide range of agrochemicals, including insecticides and fungicides. researchgate.net The parent compound, naphthalene, is itself registered as a pesticide, primarily used as a fumigant to control moths in enclosed spaces and as a repellent for animals. orst.eduepa.gov

The chemical scaffold of 1-Naphthalenol, 2-butyl-4-methoxy- is of interest in agrochemical research. The naphthol moiety is present in various bioactive compounds, and by modifying the substituents on the naphthalene ring, chemists can fine-tune the biological activity and physical properties of the resulting molecule. Research in this area focuses on creating new active ingredients with improved efficacy, selectivity, and environmental profiles. While specific studies on the direct agricultural use of 1-Naphthalenol, 2-butyl-4-methoxy- are not prominent, its structure represents a platform for the discovery of new plant protection agents. ontosight.airesearchgate.net

Table 4: Naphthalene Derivatives in Agricultural Applications

| Compound/Class | Role | Target Application | Reference |

|---|---|---|---|

| Naphthalene | Active Ingredient | Insecticide (fumigant), Animal Repellent | orst.eduorst.edu |

| 1-Naphthol (B170400) | Intermediate / Degradation Product | Synthesis of insecticides (e.g., Carbaryl) | researchgate.net |

Dye Chemistry and Pigment Science

Naphthols are foundational components in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The core reaction for producing an azo dye is an electrophilic aromatic substitution known as azo coupling. In this reaction, an aromatic diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a naphthol.

1-Naphthalenol, 2-butyl-4-methoxy- is an activated aromatic system well-suited to be a coupling component. The hydroxyl group is a strong activating group that directs the coupling reaction to a position on the naphthalene ring. The resulting azo compound's color and properties are determined by the full conjugated system, including the substituents on both the original diazonium salt and the naphthol coupler. The methoxy and butyl groups on the 1-Naphthalenol, 2-butyl-4-methoxy- molecule would influence the final shade of the dye as well as its solubility in various media, such as water, oils, or organic polymers. google.com By selecting different aromatic amines to create the diazonium salt, a wide spectrum of colors can be synthesized from a single naphthol precursor. ijche.irresearchgate.net

Table 5: Naphthols as Coupling Components in Azo Dye Synthesis

| Naphthol Component | Diazonium Salt Source (Example) | Resulting Dye Class | Color Range (Typical) |

|---|---|---|---|

| 2-Naphthol (β-Naphthol) | Aniline | Monoazo Dyes | Orange to Red |

| 1-Naphthol (α-Naphthol) | Nitroaniline | Nitro Dyes | Yellow to Brown |

| Hydroxynaphthoic Acids | Substituted Anilines | Naphthol AS Dyes | Red to Bordeaux |

Environmental Transformation and Degradation Pathways

Biotic Transformation Mechanisms (Excluding Ecotoxicity)

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial pathway for the environmental removal of naphthalene (B1677914) and its many derivatives.

The microbial degradation of naphthalene is one of the most extensively studied pathways for polycyclic aromatic hydrocarbon (PAH) bioremediation. A wide variety of bacteria from genera such as Pseudomonas, Sphingomonas, Rhodococcus, and Arthrobacter have been identified as capable of using naphthalene as their sole source of carbon and energy. mdpi.comnih.gov

The degradation typically begins with an attack on the aromatic ring by a multi-component enzyme system called naphthalene dioxygenase. mdpi.com This enzyme incorporates both atoms of a molecular oxygen molecule into the naphthalene ring to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). mdpi.com This initial step is critical as it breaks the aromaticity of the ring, making it susceptible to further degradation.

From this point, the pathway proceeds through a series of enzymatic reactions:

The cis-naphthalene dihydrodiol is dehydrogenated to form 1,2-dihydroxynaphthalene. mdpi.com

The dihydroxylated ring is then cleaved by another dioxygenase, opening the ring structure. mdpi.com

The resulting open-chain compound is further metabolized through a series of steps to produce key central intermediates, most commonly salicylate. researchgate.net

Salicylate is then hydroxylated to form either catechol or gentisate, which are subsequently funneled into the Krebs cycle after further ring cleavage. researchgate.netfrontiersin.org

The presence of substituents, such as the alkyl (butyl) and methoxy (B1213986) groups on 1-Naphthalenol, 2-butyl-4-methoxy-, can significantly affect this process. Studies on alkylated naphthalenes have shown that microbes possess enzymes with relaxed substrate specificity that can initiate metabolism either by oxidizing the methyl group or by dioxygenation of the unsubstituted ring. nih.gov However, increased alkyl side chain branching can sometimes hinder degradation, leading to the accumulation of partially degraded, and still potentially toxic, intermediates. researchgate.net

| Microorganism Genus | Degradation Capability | Key Pathway Intermediate |

| Pseudomonas | Degrades naphthalene and its methyl derivatives. nih.gov | Salicylate, Catechol researchgate.netfrontiersin.org |

| Sphingomonas | Degrades naphthalene and various methylnaphthalene isomers. nih.gov | Methyl-substituted salicylates, Phthalate nih.gov |

| Rhodococcus | Utilizes separate, independently regulated pathways for naphthalene and 1-naphthol (B170400). mdpi.com | Salicylate (from naphthalene) mdpi.com |

| Aspergillus | The fungus A. glaucus can degrade naphthalene. mdpi.com | Salicylic acid, Catechol mdpi.com |

| Bacillus | The thermophile B. thermoleovorans uses naphthalene as a carbon source at 60°C. mdpi.com | Phthalic acid, Benzoic acid mdpi.com |

This table lists examples of microorganisms capable of degrading naphthalene derivatives and the key intermediates in their metabolic pathways.

The biotransformation of naphthol derivatives is mediated by specific enzymes that catalyze the key oxidative reactions. These enzymes are the molecular engines driving the microbial degradation pathways described above.

Dioxygenases are central to the bacterial degradation of naphthalene. Naphthalene dioxygenase (NDO), the enzyme that initiates the classic degradation pathway, is a three-component system that catalyzes the stereospecific addition of O₂ to the aromatic ring. mdpi.com

Monooxygenases , such as cytochrome P450s (CYPs) and toluene (B28343) ortho-monooxygenase (TOM), are another important class of enzymes. researchgate.net Unlike dioxygenases, they incorporate a single oxygen atom into the substrate. These enzymes are highly versatile and can hydroxylate naphthalene to form 1-naphthol and 2-naphthol (B1666908). researchgate.net The formation of 1-naphthol is often the preferred outcome. researchgate.net Directed evolution has been used to engineer variants of TOM, such as TOM-Green, to improve the efficiency and selectivity of naphthalene oxidation to 1-naphthol for industrial applications. researchgate.net

Peroxygenases are fungal enzymes that can also catalyze the hydroxylation of naphthalene to 1-naphthol through an epoxide intermediate, similar to the action of P450s. researchgate.net

For substituted naphthols like 1-Naphthalenol, 2-butyl-4-methoxy-, these enzymatic systems would be responsible for the initial attack. The presence and position of the butyl and methoxy groups would influence the enzyme's substrate specificity and the regioselectivity of the hydroxylation or dioxygenation reaction, determining which intermediates are formed and how readily the compound is degraded. For example, studies with Sphingomonas paucimobilis showed that with dimethylnaphthalene, the initial enzymatic attack could be either at a methyl group (monoxygenation) or at the unsubstituted ring (dioxygenation), indicating the presence of multiple, versatile enzymatic pathways. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to substituted naphthalenols is a key area of research. While specific methods for the synthesis of 1-Naphthalenol, 2-butyl-4-methoxy- are not extensively documented, analogous syntheses of related compounds provide a foundation for future work.

One promising approach is the use of solid acid catalysts, such as zeolites, for the alkylation of methoxynaphthalenes. iitm.ac.inresearchgate.net For instance, the liquid-phase alkylation of 2-methoxynaphthalene (B124790) with tert-butanol (B103910) over large-pore zeolites has been shown to selectively produce 6-tert-butyl-2-methoxynaphthalene. iitm.ac.inresearchgate.net Future research could adapt this methodology for the butylation of 4-methoxy-1-naphthalenol, potentially using different isomers of butanol to achieve the desired 2-butyl substituent. The use of reusable and regenerable solid acid catalysts like zeolites would offer a more sustainable alternative to traditional Lewis acid catalysts such as aluminum chloride, which often generate hazardous waste. iitm.ac.inresearchgate.net

Another avenue for exploration is the development of regioselective syntheses starting from precursors like 2-tert-butyl hydroquinone (B1673460) or p-methoxyphenol. google.comjustia.com For example, a patented method for preparing high-purity 2-tert-butyl-4-methoxyphenol (B74144) involves the selective activation of the 4-position hydroxyl group of 2-tert-butyl hydroquinone followed by methylation. google.com A similar strategy could be envisioned for the synthesis of 1-Naphthalenol, 2-butyl-4-methoxy-, where the naphthalenol backbone is first synthesized and then regioselectively butylated and methylated.

The following table summarizes potential synthetic strategies that could be explored for 1-Naphthalenol, 2-butyl-4-methoxy-.

| Synthetic Strategy | Starting Materials | Catalyst/Reagents | Potential Advantages |

| Zeolite-catalyzed Alkylation | 4-methoxy-1-naphthalenol, 1-butanol/2-butanol | Large-pore zeolites (e.g., H-Y, H-MOR) | Sustainable, reusable catalyst, high selectivity. iitm.ac.inresearchgate.net |

| Regioselective Functionalization | 1,4-dihydroxynaphthalene | Butylating agent, Methylating agent, Sterically hindered base | High purity of the final product. google.com |

| Friedel-Crafts Alkylation | 4-methoxy-1-naphthalenol | Butyl chloride, Lewis acid (e.g., AlCl3) | Well-established reaction, but less sustainable. iitm.ac.inresearchgate.net |

Integration of Advanced Spectroscopic and Computational Approaches

A thorough characterization of 1-Naphthalenol, 2-butyl-4-methoxy- is essential for understanding its properties and reactivity. The integration of advanced spectroscopic techniques with computational methods can provide a detailed picture of its molecular structure and electronic properties.

Spectroscopic Analysis: Future research should focus on obtaining comprehensive spectroscopic data for this compound, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms in the molecule. researchgate.net 2D NMR techniques like NOESY can be employed to determine the spatial proximity of different protons, aiding in the definitive assignment of the butyl group's position. researchgate.net Studies on the protonation of hydroxy-substituted naphthalenes using strong acids and analysis by ¹H NMR can provide insights into the basicity of the hydroxyl group and the electron density distribution in the aromatic rings. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and methoxy (B1213986) (C-O) functional groups, as well as the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight and elemental composition of the compound.

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental spectroscopic data. nih.govivanmr.comaps.org Future work should involve:

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional structure of 1-Naphthalenol, 2-butyl-4-methoxy-.

Prediction of Spectroscopic Data: DFT can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the structural assignment. nih.govivanmr.com Such calculations can be particularly useful in distinguishing between different isomers. nih.gov

Analysis of Electronic Properties: DFT can provide information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the compound's reactivity.

Design of Naphthalenol-Based Structures for Specific Non-Prohibited Applications

While there are no currently documented applications for 1-Naphthalenol, 2-butyl-4-methoxy-, its structural features suggest potential for the design of novel materials with specific, non-prohibited functions. The naphthalenol core is a versatile platform that can be functionalized to create a wide range of derivatives.

One area of interest is the development of new antioxidants. The related compound, 2-tert-butyl-4-methoxyphenol (a form of BHA), is a known antioxidant, and it has been shown that the 2-tert-butyl isomer has a significantly higher antioxidant capacity than the 3-tert-butyl isomer. justia.com This suggests that the substitution pattern on the aromatic ring plays a crucial role in the antioxidant activity. Future research could investigate the antioxidant properties of 1-Naphthalenol, 2-butyl-4-methoxy- and its derivatives.

Another potential application lies in the field of materials science. The shape-selective synthesis of 6-tert-butyl-2-methoxynaphthalene is of interest as a precursor to the non-steroidal anti-inflammatory drug Naproxen. iitm.ac.inresearchgate.net This highlights the potential of substituted naphthalenols as building blocks for more complex molecules. By analogy, derivatives of 1-Naphthalenol, 2-butyl-4-methoxy- could be designed as precursors for new materials with interesting optical or electronic properties.

The following table outlines potential areas for the design of naphthalenol-based structures.

| Application Area | Design Strategy | Potential Function |

| Antioxidants | Synthesis of various alkylated and methoxylated naphthalenols | Scavenging of free radicals |

| Materials Science | Incorporation of the naphthalenol core into larger polymeric or supramolecular structures | Development of new fluorescent probes, liquid crystals, or organic semiconductors |

| Precursors for Fine Chemicals | Modification of the butyl and methoxy groups to introduce other functionalities | Synthesis of novel, non-prohibited specialty chemicals |

Comprehensive Studies on Environmental Fate Mechanisms and Byproducts

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For 1-Naphthalenol, 2-butyl-4-methoxy-, there is a need for comprehensive studies on its persistence, degradation, and potential byproducts in the environment.

Future research should investigate the following aspects:

Biodegradation: Studies should be conducted to determine if microorganisms in soil and water can degrade 1-Naphthalenol, 2-butyl-4-methoxy-. The degradation pathways of related compounds, such as the demethylation and dialkylation of 2-methoxynaphthalene, suggest that the methoxy and butyl groups could be sites of initial enzymatic attack. iitm.ac.inresearchgate.net

Abiotic Degradation: The potential for degradation through processes like photolysis (degradation by sunlight) and hydrolysis should be evaluated.

Identification of Byproducts: It is important to identify the chemical structures of any degradation byproducts. These byproducts may have their own environmental effects.

Bioaccumulation Potential: The lipophilicity of 1-Naphthalenol, 2-butyl-4-methoxy- suggests a potential for bioaccumulation in organisms. This should be investigated through experimental studies.

Exploration of Naphthalenol Reactivity in Emerging Chemical Transformations

The naphthalenol scaffold offers a rich platform for exploring new chemical reactions. The presence of the hydroxyl, methoxy, and butyl groups, as well as the aromatic ring system, provides multiple sites for chemical modification.

Future research could focus on:

Catalytic Transformations: The development of new catalytic methods for the selective functionalization of the naphthalenol ring is a promising area. This could include C-H activation reactions to introduce new substituents at specific positions.

Derivatization Reactions: The hydroxyl group can be used as a handle for a variety of chemical transformations, such as etherification, esterification, and conversion to other functional groups.

Polymerization: The naphthalenol unit could be incorporated into polymers to create new materials with tailored properties.

Photochemical Reactions: The aromatic nature of the naphthalenol ring suggests that it may undergo interesting photochemical reactions, which could be explored for applications in areas such as photoredox catalysis or the synthesis of complex molecules.

By systematically investigating these emerging research avenues, the scientific community can build a comprehensive understanding of the chemical properties and potential of 1-Naphthalenol, 2-butyl-4-methoxy-, paving the way for future innovations in a responsible and sustainable manner.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Naphthalenol, 2-butyl-4-methoxy-?

- Methodology : Synthesis typically involves alkylation and methoxylation of the naphthalenol core. For example, starting with 1-naphthalenol, introduce the butyl group via Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Subsequent methoxylation at the 4-position can be achieved using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

- Validation : Confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

- Analytical Techniques :

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : FT-IR to confirm functional groups (e.g., -OH at ~3200 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 2–10), temperature (25–60°C), and light exposure. Monitor decomposition via LC-MS to identify degradation products .

Q. What safety protocols are essential for handling 1-Naphthalenol derivatives?

- Toxicological Data : While specific data for this derivative is limited, structurally similar naphthalenols (e.g., 1-naphthol) show moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood. Avoid dermal exposure due to potential irritant properties .

- Waste Disposal : Follow EPA guidelines for halogenated phenolic compounds (e.g., incineration with scrubbing for volatile byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-butyl-4-methoxy-1-naphthalenol in catalytic reactions?